(1S,4S)-1,4-Bis(4-chloro-2-fluoro-5-nitrophenyl)butane-1,4-diol (CAS 1292836-20-4) is a highly specialized chiral building block central to the commercial synthesis of the HCV NS5A inhibitor Pibrentasvir. Structurally, it features a butane-1,4-diol backbone substituted with two heavily functionalized 4-chloro-2-fluoro-5-nitrophenyl rings, establishing the critical (1S,4S) stereocenters required for downstream cyclization into a C2-symmetric pyrrolidine core. For pharmaceutical manufacturers and CDMOs, procuring this intermediate at high enantiomeric and diastereomeric purity (>99% ee, >98% de) is a critical supply chain decision. It directly dictates the stereochemical fidelity of the final active pharmaceutical ingredient (API), bypassing complex asymmetric reduction steps and minimizing late-stage chiral resolution losses [1].
Substituting the enantiopure (1S,4S)-diol with its unreduced 1,4-diketone precursor (CAS 1292836-19-1) or a racemic/meso diol mixture introduces severe process inefficiencies. Utilizing the diketone requires an in-house asymmetric reduction—typically via costly CBS catalysts or Ru-catalyzed asymmetric transfer hydrogenation (ATH)—adding significant catalytic expense, extended cycle times, and rigorous quality control overhead to ensure the correct diastereomeric ratio. Conversely, attempting to use a racemic diol mixture leads to the formation of undesired cis-pyrrolidine or incorrect trans-pyrrolidine diastereomers during the subsequent double-SN2 cyclization step. This reduces the theoretical yield of the desired Pibrentasvir intermediate to below 25% and necessitates resource-intensive chiral chromatography to isolate the active enantiomer, rendering generic substitution commercially unviable [1].
Procuring the pre-formed (1S,4S)-diol directly eliminates the need to perform an in-house asymmetric reduction on the corresponding 1,4-diketone (CAS 1292836-19-1). Industrial asymmetric reduction of this diketone typically requires specialized chiral catalysts, such as RuCl[(S,S)-TsDPEN](p-cymene) or stoichiometric chiral borane reagents, to achieve the necessary >99% enantiomeric excess and high diastereoselectivity. By sourcing the enantiopure diol, manufacturers bypass a unit operation that otherwise incurs high catalyst costs and requires strict control over hydrogen pressure and reaction kinetics, effectively streamlining the synthetic route and improving overall throughput [1].
| Evidence Dimension | Process Steps and Catalyst Requirement |
| Target Compound Data | 0 additional reduction steps; no chiral catalyst required |
| Comparator Or Baseline | 1,4-Diketone precursor (CAS 1292836-19-1) requires 1 complex ATH or CBS reduction step with expensive chiral ligands |
| Quantified Difference | Elimination of 1 critical catalytic step and associated precious metal/chiral ligand costs |
| Conditions | Industrial scale-up synthesis of Pibrentasvir pyrrolidine core |
Bypassing the asymmetric reduction step significantly lowers the Cost of Goods Sold (COGS) and reduces batch failure risk in API manufacturing.
The (1S,4S) configuration of the diol is an absolute prerequisite for the successful synthesis of the trans-2,5-diarylpyrrolidine core of Pibrentasvir. When the enantiopure (1S,4S)-diol is converted to its dimesylate and reacted with the appropriate amine, the double inversion (SN2) mechanism yields the desired (2R,5R)-pyrrolidine derivative with >90% stereochemical fidelity. In contrast, utilizing a racemic or meso diol mixture yields a complex mixture of cis and trans pyrrolidines. This not only caps the maximum theoretical yield of the correct isomer at 25-50% but also mandates extremely difficult and solvent-intensive chiral chromatographic separations to meet API purity specifications [1].
| Evidence Dimension | Target Pyrrolidine Isomer Yield |
| Target Compound Data | >90% yield of the desired trans-pyrrolidine core (post-cyclization) |
| Comparator Or Baseline | Racemic/meso diol mixture yields <25-50% of the desired isomer |
| Quantified Difference | >2x increase in effective yield of the chiral intermediate |
| Conditions | Double SN2 cyclization via dimesylate intermediate |
Starting with the enantiopure diol maximizes the yield of the highly valued API intermediate and eliminates the bottleneck of late-stage chiral resolution.
While the downstream dimesylate derivative (CAS 1292836-21-5) is the actual reactive species in the cyclization step, procuring and storing the (1S,4S)-diol offers significantly greater logistical stability. The diol is a stable, off-white solid that can be stored at room temperature for extended periods without degradation. In contrast, the highly electrophilic dimesylate is prone to hydrolysis upon exposure to ambient moisture, leading to reversion to the diol or formation of degradation products, which drastically lowers the cyclization efficiency. Consequently, established practices in process chemistry dictate procuring the stable diol and generating the dimesylate in situ or immediately prior to use [1].
| Evidence Dimension | Storage Stability and Moisture Sensitivity |
| Target Compound Data | Stable at room temperature; low moisture sensitivity |
| Comparator Or Baseline | Dimesylate derivative (CAS 1292836-21-5) is highly moisture-sensitive and prone to hydrolysis |
| Quantified Difference | Significantly extended shelf life and reduced specialized storage requirements |
| Conditions | Standard warehouse storage and handling conditions |
Procuring the stable diol minimizes material loss due to transit or storage degradation, ensuring reproducible stoichiometry in the cyclization step.
As the designated chiral starting material for the NS5A inhibitor Pibrentasvir, this diol is essential for CDMOs executing the validated commercial synthetic route, ensuring compliance with strict stereochemical purity requirements [1].
For medicinal chemistry programs developing next-generation antivirals or targeted therapeutics, this diol serves as a rigid, stereodefined scaffold for generating novel trans-2,5-diarylpyrrolidines via double SN2 displacement [1].
For process engineering teams looking to streamline existing synthetic routes, sourcing the pre-reduced (1S,4S)-diol eliminates the capital and operational expenditures associated with running high-pressure asymmetric transfer hydrogenations in-house [1].